molecular formula C18H20F2N2O3 B4017977 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine

1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine

Cat. No. B4017977
M. Wt: 350.4 g/mol
InChI Key: GUBWHZRQFRLJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds similar to 1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine often involves complex reactions that allow for the precise construction of its intricate structure. For example, compounds with related structures have been synthesized through multi-step processes involving the formation of key intermediates, such as piperidine derivatives, followed by specific functional group transformations (Mercadante et al., 2013).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's reactivity and interactions. X-ray crystallography and NMR spectroscopy are commonly used techniques. For instance, studies on similar compounds have revealed detailed molecular geometries and conformations, providing insights into their structural characteristics (Horton et al., 2010).

Chemical Reactions and Properties

The chemical reactions and properties of such compounds are influenced by their functional groups and molecular structure. Electrophilic substitution, nucleophilic addition, and radical-mediated transformations are common reactions. These properties are explored through both experimental and computational studies, aiming to understand their reactivity and potential for further chemical modifications (Guan et al., 2014).

Physical Properties Analysis

Physical properties, including melting point, solubility, and crystal structure, are essential for the compound's application in various fields. Techniques such as differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) provide valuable data for understanding these aspects. Studies on similar compounds have highlighted the importance of polymorphism and its impact on the physical properties (Vogt et al., 2013).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards various reagents, and stability under different conditions, are critical for the compound's practical applications. Research on analogous compounds has shed light on their oxidative stability, reactivity patterns, and interactions with biological molecules, providing a foundation for further exploration and application (Eto et al., 2000).

properties

IUPAC Name

[2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl]-(2-ethylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O3/c1-2-12-6-3-4-9-22(12)18(23)14-10-25-16(21-14)11-24-15-8-5-7-13(19)17(15)20/h5,7-8,10,12H,2-4,6,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUBWHZRQFRLJDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCN1C(=O)C2=COC(=N2)COC3=C(C(=CC=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(2,3-Difluorophenoxy)methyl]-1,3-oxazol-4-yl]-(2-ethylpiperidin-1-yl)methanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine
Reactant of Route 2
1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine
Reactant of Route 3
Reactant of Route 3
1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine
Reactant of Route 4
Reactant of Route 4
1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine
Reactant of Route 5
Reactant of Route 5
1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine
Reactant of Route 6
1-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-2-ethylpiperidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.